molecular formula C13H16N4 B8727720 1-(4-1H-pyrazol-5-ylphenyl)-piperazine

1-(4-1H-pyrazol-5-ylphenyl)-piperazine

Cat. No. B8727720
M. Wt: 228.29 g/mol
InChI Key: FLXQMWXZPNHPAA-UHFFFAOYSA-N
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Patent
US07553837B2

Procedure details

To 5.1 g of 1-acetyl-4-(4-1H-pyrazol-5-ylphenyl)-piperazine, 60 ml of concentrated hydrochloric acid were added, followed by heating at reflux for 3 hours. After the completion of the reaction, the reaction solution was cooled and then neutralized with an aqueous 1N sodium hydroxide solution, thereby to precipitate a crystal. The resulting crystal was filtered, washed with a small amount of water and then dried to obtain 4.3 g of the objective 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (melting point: 290° C. or higher).
Name
1-acetyl-4-(4-1H-pyrazol-5-ylphenyl)-piperazine
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]3[NH:20][N:19]=[CH:18][CH:17]=3)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>Cl>[NH:20]1[C:16]([C:13]2[CH:12]=[CH:11][C:10]([N:7]3[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]3)=[CH:15][CH:14]=2)=[CH:17][CH:18]=[N:19]1 |f:1.2|

Inputs

Step One
Name
1-acetyl-4-(4-1H-pyrazol-5-ylphenyl)-piperazine
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)C1=CC=NN1
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The resulting crystal was filtered
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1C1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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